molecular formula C7H12N2S B1599154 1,3-Diallyl-2-thiourea CAS No. 6601-20-3

1,3-Diallyl-2-thiourea

Cat. No. B1599154
CAS RN: 6601-20-3
M. Wt: 156.25 g/mol
InChI Key: DZZWKUMHMSNBSG-UHFFFAOYSA-N
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Description

1,3-Diallyl-2-thiourea is a chemical compound with the linear formula C7H12N2S . Its molecular weight is 156.251 .


Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas were synthesized in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The molecular structure of 1,3-Diallyl-2-thiourea is represented by the linear formula C7H12N2S .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Diallyl-2-thiourea is 156.251 .

Scientific Research Applications

Pharmacological Evaluation

  • Field : Pharmacology
  • Application : Thiourea derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They were synthesized by the reaction of various anilines with CS2 .
  • Methods : The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
  • Results : The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase .

Antimicrobial Agents

  • Field : Medicinal Chemistry
  • Application : 1,3-diaryl substituted pyrazole-based urea and thiourea derivatives are designed, synthesized, and biologically evaluated as antimicrobial agents .
  • Methods : Preliminary screening results revealed that compound 7a (3,4-dichlorophenyl derivative) exhibited potent activity against S. aureus (MIC = 0.25 μg mL −1) and compound 7j (2,4-difluorophenyl derivative) against Mycobacterium tuberculosis (MIC = 1 μg mL −1) .
  • Results : Compounds 7a and 7j were non-toxic to Vero cells with a favorable selectivity index of 40 and 200, respectively, and demonstrated good microsomal stability . Compound 7a exhibited equipotent activity (MIC = 0.25 μg mL −1) against various multidrug-resistant strains of S. aureus, which include various strains of MRSA and VRSA, and elicited bacteriostatic properties .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : “1,3-Diallyl-2-thiourea” is used in organic synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
  • Methods : The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific reaction or process being carried out .
  • Results : The outcomes obtained can also vary widely, as they depend on the specific reaction or process .

Synthesis of 2-Amino-5-Carboxamide Thiazoles

  • Field : Medicinal Chemistry
  • Application : “1,3-Diallyl-2-thiourea” derivatives can be used in the synthesis of 2-amino-5-carboxamide thiazoles .
  • Methods : Kim developed a solid-phase synthetic method for the synthesis of 2-amino-5-carboxamide thiazoles . This method avoids the formation of undesired isomers .
  • Results : The result is the successful synthesis of 2-amino-5-carboxamide thiazoles .

X-ray Crystallography

  • Field : Crystallography
  • Application : The novel derivatives of “1,3-Diallyl-2-thiourea” have been analyzed using X-ray crystallography .
  • Methods : The analysis involves the use of Hirshfeld surfaces . This method allows for the examination of hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking cooperative in the stabilization of supramolecular structures .
  • Results : The results of this analysis can provide valuable insights into the structure and properties of these compounds .

Synthesis of 2-Amino-5-Carboxamide Thiazoles

  • Field : Medicinal Chemistry
  • Application : “1,3-Diallyl-2-thiourea” derivatives can be used in the synthesis of 2-amino-5-carboxamide thiazoles .
  • Methods : Kim developed a solid-phase synthetic method for the synthesis of 2-amino-5-carboxamide thiazoles . This method avoids the formation of undesired isomers .
  • Results : The result is the successful synthesis of 2-amino-5-carboxamide thiazoles .

Future Directions

Thiourea derivatives have diverse biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest . Therefore, the development of newer alternatives has been deemed a panacea for tackling emerging antimicrobial resistance effectively .

properties

IUPAC Name

1,3-bis(prop-2-enyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWKUMHMSNBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064416
Record name Thiourea, N,N'-di-2-propenyl-
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Molecular Weight

156.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown, odorless, crystalline solid; [Alfa Aesar MSDS]
Record name Thiourea, N,N'-di-2-propenyl-
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Product Name

1,3-Diallyl-2-thiourea

CAS RN

6601-20-3
Record name N,N′-Diallylthiourea
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Record name Thiourea, N,N'-di-2-propen-1-yl-
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Record name Diallylthiourea
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Record name Thiourea, N,N'-di-2-propenyl-
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Record name 1,1,3-Triallyl-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Liska, B Seidl - Journal of Polymer Science Part A: Polymer …, 2005 - Wiley Online Library
In a continuation of our research on new chromophores for photoinitiators (PIs), we investigated a triple‐bond‐containing benzophenone derivative. 1,5‐Diphenyl‐1,4‐pentadiyn‐3‐one …
Number of citations: 24 onlinelibrary.wiley.com
FS Hanschen, N Brüggemann… - Journal of Agricultural …, 2012 - ACS Publications
Glucosinolates, present in Brassica vegetables, are thought to contribute to human health prevention because of their enzymatically induced breakdown products, primarily …
Number of citations: 89 pubs.acs.org
MA Zawadzki - 1996 - dr.library.brocku.ca
The goal of this thesis was to study factors related to the development of Brassica juncea as a sustainable nematicide. Brassica juncea is characterized by the glycoside (glucosinolate) …
Number of citations: 2 dr.library.brocku.ca
FS Hanschen, A Bauer, I Mewis, C Keil… - Journal of agricultural …, 2012 - ACS Publications
In Brassica vegetables, heating processes lead to thermally induced degradation of glucosinolates (GSLs), resulting in the formation of nitriles and isothiocyanates (ITCs). To date, the …
Number of citations: 50 pubs.acs.org

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